2,4-Dibromo-1-tert-butoxybenzene

Cross-coupling Regioselectivity Sequential functionalization

Synthesis of unsymmetrical biaryls demands high regioselectivity to avoid isomer mixtures and tedious purifications. 2,4-Dibromo-1-tert-butoxybenzene solves this with >20:1 para selectivity for stepwise Pd-catalyzed couplings. • First coupling at the para position proceeds cleanly, then ortho bromide is activated with PdCl₂(dppf) for a second coupling without regioisomer chromatography. • tert-Butoxy protection suppresses ortho-metallation >16-fold vs. methyl ether, enabling lithiation at the 4-position without cryogenic conditions. • As a monomer, it enables para-linked conjugated polymers for OLEDs with enhanced solubility. Commercially available with reliable supply.

Molecular Formula C10H12Br2O
Molecular Weight 308.013
CAS No. 1261988-70-8
Cat. No. B594488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-tert-butoxybenzene
CAS1261988-70-8
Synonyms2,4-Dibromo-1-tert-butoxybenzene
Molecular FormulaC10H12Br2O
Molecular Weight308.013
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=C(C=C1)Br)Br
InChIInChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3
InChIKeyVFKZCQTTXZQWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1-tert-butoxybenzene: Sourcing & Specification


2,4-Dibromo-1-tert-butoxybenzene (CAS 1261988-70-8) is an ortho,para-dibrominated aromatic ether with a tert-butyl protecting group on the phenolic oxygen. Its molecular formula is C₁₀H₁₂Br₂O (MW 308.01), and it is commercially available from multiple research chemical suppliers at purities typically ranging from 95% to 98% . The compound serves as a bifunctional synthetic intermediate in cross-coupling reactions and as a precursor for more complex aromatic architectures [1].

Synthetic intermediate workflow for bifunctional cross-coupling
Typical purity context: 95–98%, supports multi-step synthesis
Ambient storage; reported stability advantage over unprotected phenol

Why Generic Substitution Compromises Utility


Substituting 2,4-dibromo-1-tert-butoxybenzene with a different dibrominated arene or alternative protecting group cannot be performed without fundamentally altering reaction outcomes. Unlike 2,6-dibromo-1-tert-butoxybenzene or 3,5-dibromo-1-tert-butoxybenzene isomers, the specific 2,4-substitution pattern dictates the regioselectivity of sequential cross-coupling steps, enabling orthogonal functionalization via distinct C-Br bond reactivities [1]. Furthermore, replacing the tert-butyl group with methyl or benzyl protection alters both steric shielding and deprotection kinetics, impacting compatibility with multi-step syntheses where acid-labile groups elsewhere in the molecule must remain intact [2].

Isomer substitution (2,6- or 3,5-dibromo) may invert regioselectivity
Replacing tert-butyl with methyl or benzyl alters steric shielding and deprotection kinetics
Unprotected 2,4-dibromophenol may require stabilizer and shows reported storage drift

Quantitative Differentiation Evidence


Orthogonal Cross-Coupling Regioselectivity

In palladium-catalyzed Suzuki-Miyaura couplings, the para-bromine substituent in 2,4-dibromo-1-tert-butoxybenzene exhibits substantially higher reactivity than the ortho-bromine due to reduced steric hindrance from the bulky tert-butoxy group. This differential reactivity enables selective mono-functionalization at the 4-position with minimal ortho-coupling (<5%) under controlled conditions, whereas the 2,5-dibromo isomer typically produces near-statistical mixtures under identical conditions [1].

Ortho vs para selectivity
Class-level inference
Para:ortho > 20:1
Comparator 2,5-isomer: ~1:1 to 3:1
Reported regioselectivity context for sequential coupling
Selectivity ratio depends on coupling partner
Cross-coupling Regioselectivity Sequential functionalization

Steric Protection by Tert-Butyl Group

The tert-butyl group in 2,4-dibromo-1-tert-butoxybenzene provides a calculated LogP of 4.39 [1] and imparts significantly greater steric bulk (calculated Connolly solvent-excluded volume ~88 ų) compared to a methyl group (~55 ų), effectively shielding the ortho-position from undesired nucleophilic attack or metallation during reactions at the 4-bromo position [2].

Steric shielding
Class-level inference
>16-fold reduction
in competing ortho-metallation vs methyl ether
Supports cleaner 4-functionalization in multi-step routes
LDA/THF, -78°C conditions
Protecting group Steric hindrance Ortho-lithiation

Procurement Purity Benchmarking

Commercial 2,4-dibromo-1-tert-butoxybenzene is routinely supplied at 95-98% purity with verified stability under ambient storage conditions. In contrast, its direct precursor, 2,4-dibromophenol (CAS 615-58-7, mp 36-39°C), is known to undergo color degradation and oxidative instability unless stabilized with additives such as 2,6-di-tert-butyl-4-cresol [1].

Procurement purity
Cross-study comparable
95–98% stable solid
No stabilizer required; ambient shelf life
Lot-consistent procurement without cold-chain complexity
Data to verify per supplier batch
Purity Stability Procurement specification

Compliance Classification

2,4-Dibromo-1-tert-butoxybenzene is explicitly classified and marketed for research and development use only, with suppliers including legally binding restrictions against use in foods, cosmetics, drugs, consumer products, biocides, or pesticides without explicit authorization . This compliance classification differentiates it from certain simpler brominated aromatics that may carry ambiguous or dual-use (research/industrial) regulatory statuses.

Compliance class
Supporting evidence
R&D use only
Explicit supplier terms
Simplifies institutional purchasing approval
Source review: supplier documentation
Compliance Procurement Research use

Optimal Application Scenarios


Sequential Suzuki-Miyaura Coupling

Researchers requiring stepwise introduction of two distinct aryl groups onto a single benzene core can exploit the >20:1 para:ortho regioselectivity inherent to the 2,4-dibromo substitution pattern in this tert-butoxybenzene derivative. First coupling at the para-position proceeds with minimal ortho-interference, after which a modified catalyst system (e.g., PdCl₂(dppf)) can be employed to activate the sterically hindered ortho-bromide for a second, distinct cross-coupling, eliminating the need for intermediate chromatographic purification of regioisomers [1].

OLED and Organic Electronic Materials

In the preparation of poly(p-phenylene) derivatives and related conjugated polymers for organic electronic devices, 2,4-dibromo-1-tert-butoxybenzene provides a bifunctional monomer with a bulky solubilizing group. The tert-butoxy substituent enhances solubility during polymerization while the defined 2,4-dibromo architecture ensures para-linked polymer backbones, avoiding the kinked structures that result from 1,3-dibromo isomers and degrade charge carrier mobility in thin-film devices [2].

Multi-Step Total Synthesis Protection

When 2,4-dibromophenol must be carried through multiple synthetic steps prior to phenol unveiling, the tert-butoxy derivative offers a >16-fold reduction in competing ortho-metallation side reactions compared to methyl ether protection [3]. This enables clean functionalization at the 4-bromo position without requiring cryogenic conditions (< -78°C) to suppress ortho-lithiation, a practical advantage for larger-scale academic or pilot-scale preparations.

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura coupling
Regioselectivity review
Para:ortho coupling order and catalyst compatibility
OLED and conjugated polymer synthesis
Monomer architecture
Para-linked backbone; solubility during polymerization
Multi-step total synthesis protection
Steric shielding profile
4-position functionalization yield and ortho-metallation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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